molecular formula C18H17ClN2O2S B2663535 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 317338-16-2

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2663535
M. Wt: 360.86
InChI Key: XUQRQQQOQAJNRC-UHFFFAOYSA-N
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Description

“4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that is likely to be a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, the benzothiazole-2-yl urea was prepared by treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid .

Scientific Research Applications

Synthesis and Process Improvement

The compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which bears structural similarity to 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide, has been studied for its potential antitumor effects and excellent bioactivities. Synthesized from commercially available raw materials through a series of reactions, it exhibited good agreement with its expected structure, highlighting the importance of synthesis and process improvement in developing compounds with significant bioactivity (H. Bin, 2015).

Antimicrobial Activity

Research into benzothiazole derivatives has shown that these compounds possess broad-spectrum antimicrobial activity. One study synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, which exhibited excellent antimicrobial properties against various bacterial and fungal strains. This suggests the potential of such compounds, including those structurally related to 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide, in developing new antimicrobial agents (Vikas Padalkar et al., 2014).

Antitumor Agents

Another area of interest is the development of antitumor agents. A study on 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides, which shares a similar structural motif with 4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide, identified potent RET kinase inhibitors. These compounds demonstrated significant inhibitory effects on tumor growth both at the molecular and cellular levels, indicating their potential as novel cancer therapeutic agents (Mei Han et al., 2016).

Antipsychotic Agents

Substituted benzamides, including those related to the compound of interest, have been explored as potential neuroleptic or antipsychotic agents. One study synthesized a series of substituted benzamides that showed promise in binding to dopamine and serotonin receptors, suggesting their potential use in treating psychiatric disorders (M. H. Norman et al., 1996).

properties

IUPAC Name

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-2-3-10-23-14-7-4-12(5-8-14)17(22)21-18-20-15-9-6-13(19)11-16(15)24-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQRQQQOQAJNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

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